molecular formula C12H10N2O4S B2911526 N-methyl-3-(2-nitrophenoxy)thiophene-2-carboxamide CAS No. 337919-94-5

N-methyl-3-(2-nitrophenoxy)thiophene-2-carboxamide

Cat. No.: B2911526
CAS No.: 337919-94-5
M. Wt: 278.28
InChI Key: UUAFOHXHGYVZSF-UHFFFAOYSA-N
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Description

N-methyl-3-(2-nitrophenoxy)thiophene-2-carboxamide is an organic compound with the molecular formula C12H10N2O4S It is a thiophene derivative, which means it contains a sulfur atom in a five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3-(2-nitrophenoxy)thiophene-2-carboxamide typically involves the reaction of 2-nitrophenol with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with methylamine to form the final product. The reaction conditions generally require an inert atmosphere and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-methyl-3-(2-nitrophenoxy)thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

Scientific Research Applications

N-methyl-3-(2-nitrophenoxy)thiophene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-3-(2-nitrophenoxy)thiophene-2-carboxamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    N-methyl-3-(2-aminophenoxy)thiophene-2-carboxamide: A reduced form of the compound with an amino group instead of a nitro group.

    3-(2-nitrophenoxy)thiophene-2-carboxamide: Lacks the methyl group on the nitrogen atom.

    N-methyl-3-(2-nitrophenoxy)furan-2-carboxamide: Contains a furan ring instead of a thiophene ring.

Uniqueness

N-methyl-3-(2-nitrophenoxy)thiophene-2-carboxamide is unique due to the presence of both a nitro group and a thiophene ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-methyl-3-(2-nitrophenoxy)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4S/c1-13-12(15)11-10(6-7-19-11)18-9-5-3-2-4-8(9)14(16)17/h2-7H,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUAFOHXHGYVZSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CS1)OC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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